Delavinone

Descripción general

Descripción

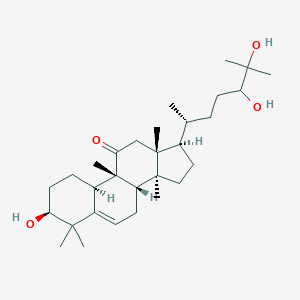

Delavinone is a compound with the CAS Number: 96997-98-7 and a molecular weight of 413.64 . It is one of the thirty-one compounds isolated from the methanol extract of Fritillaria cirrhosa .

Synthesis Analysis

A pharmacokinetic study of Delavinone in mice after intravenous and oral administration was conducted using UPLC-MS/MS . The study found that Delavinone was isolated from the methanol extract of F. cirrhosa by modern chromatographic techniques .

Molecular Structure Analysis

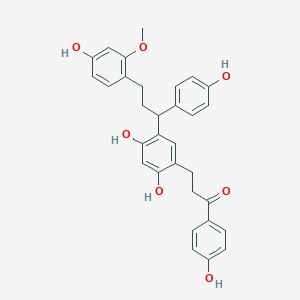

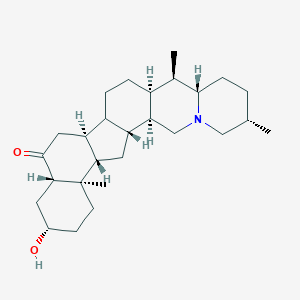

Delavinone has a molecular formula of C27H43NO2 . Its average mass is 413.636 Da and its monoisotopic mass is 413.329376 Da .

Chemical Reactions Analysis

Delavinone is suitable for electrospray ionization (ESI) positive electrode detection . A UPLC-MS/MS method was established to determine Delavinone in mouse blood .

Physical And Chemical Properties Analysis

Delavinone has a density of 1.1±0.1 g/cm3, a boiling point of 536.4±35.0 °C at 760 mmHg, and a flash point of 278.2±25.9 °C . It has a molar refractivity of 120.1±0.4 cm3, and a molar volume of 365.8±5.0 cm3 .

Aplicaciones Científicas De Investigación

I have conducted a search for the scientific research applications of Puqiedinone, also known as Delavinone, but unfortunately, the available information is limited and does not provide a comprehensive analysis with six to eight unique applications as requested.

Delavinone is identified as an alkaloid isolated from the bulbs of Fritillaria yuminensis and has been mentioned for use in research within medicine and pharmacy fields . However, specific applications in these fields are not detailed in the search results.

Mecanismo De Acción

Target of Action

Puqiedinone, also known as Delavinone, is a novel 5α-cevanine alkaloid . It is isolated from the bulbs of Fritillaria puqiensis, a traditional Chinese medicine widely used for its antitussive and expectorant properties

Mode of Action

It is known that the compound has a tracheal relaxant effect , which may suggest an interaction with receptors or enzymes involved in bronchial smooth muscle contraction.

Biochemical Pathways

Given its tracheal relaxant effect , it can be hypothesized that Puqiedinone may influence pathways related to bronchial smooth muscle contraction and relaxation, potentially affecting the balance of neurotransmitters or signaling molecules in these pathways.

Pharmacokinetics

A study has been conducted on the pharmacokinetics of Delavinone in mice after intravenous (1.0 mg/kg) and intragastric (2.5, 10.0 mg/kg) administration . The study established an UPLC-MS/MS method to determine Delavinone in the mouse blood . The lower limit of quantification was 1.0 ng/mL . The bioavailability of Delavinone was found to be 12.4% .

Result of Action

Given its known tracheal relaxant effect , it can be inferred that the compound may induce relaxation of bronchial smooth muscle cells, potentially leading to relief from cough and improved expectoration.

Propiedades

IUPAC Name |

(1R,2S,6S,9S,10R,11R,15S,18S,20S,23R,24S)-20-hydroxy-6,10,23-trimethyl-4-azahexacyclo[12.11.0.02,11.04,9.015,24.018,23]pentacosan-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H43NO2/c1-15-4-7-25-16(2)18-5-6-19-20(22(18)14-28(25)13-15)11-23-21(19)12-26(30)24-10-17(29)8-9-27(23,24)3/h15-25,29H,4-14H2,1-3H3/t15-,16+,17-,18-,19?,20+,21-,22+,23-,24+,25-,27+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWBJDDYEYGDWCZ-HGCWAZHVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2C(C3CCC4C(C3CN2C1)CC5C4CC(=O)C6C5(CCC(C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@H]2[C@@H]([C@@H]3CCC4[C@H]([C@@H]3CN2C1)C[C@H]5[C@H]4CC(=O)[C@@H]6[C@@]5(CC[C@@H](C6)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H43NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80914232 | |

| Record name | 3-Hydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

413.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Puqiedinone | |

CAS RN |

96997-98-7 | |

| Record name | Sinpeinine A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096997987 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Hydroxycevan-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80914232 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

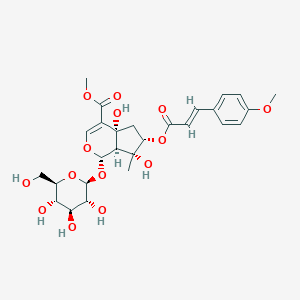

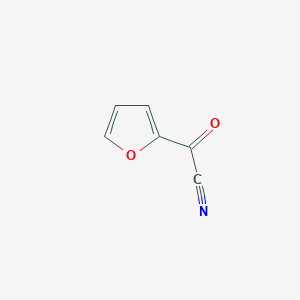

![(1R,3As,5aR,5bR,7aR,9S,11aR,11bR,13aR,13bR)-9-[(2S,3R,4S,5S)-4-hydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylic acid](/img/structure/B150001.png)